N~2~-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide
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Overview
Description
N~2~-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework. This particular compound features a thiophene ring substituted with an adamantylmethyl group and a carboxamide group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide typically involves the reaction of 1-adamantylmethyl bromide with 4,5-dimethyl-2-thiophenecarboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The adamantylmethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N~2~-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiviral properties.
Mechanism of Action
The mechanism of action of N2-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. The adamantylmethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantylmethyl-2-thiophenecarboxamide
- 4,5-Dimethyl-2-thiophenecarboxamide
- N-(1-Adamantylmethyl)-2-thiophenecarboxamide
Uniqueness
N~2~-(1-Adamantylmethyl)-4,5-dimethyl-2-thiophenecarboxamide is unique due to the presence of both the adamantylmethyl group and the dimethyl-substituted thiophene ring. This combination imparts distinct structural and electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H25NOS |
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Molecular Weight |
303.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C18H25NOS/c1-11-3-16(21-12(11)2)17(20)19-10-18-7-13-4-14(8-18)6-15(5-13)9-18/h3,13-15H,4-10H2,1-2H3,(H,19,20) |
InChI Key |
PSTIPKZBSBFHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
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